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Compound of Interest

Compound Name: Sirt1-IN-3

Cat. No.: B10861310 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

of chemical probes is paramount for accurate interpretation of experimental results. This guide

provides a comparative analysis of the inhibitory activity of Selisistat (EX-527) against various

human sirtuin isoforms.

Selisistat (EX-527) has emerged as a widely utilized small molecule inhibitor of SIRT1, a key

regulator of cellular processes including stress response, metabolism, and aging. Its utility as a

research tool is largely defined by its potency and selectivity for SIRT1 over other members of

the sirtuin family of NAD+-dependent deacylases.

Comparative Inhibitory Activity of Selisistat (EX-527)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Selisistat (EX-527) against human sirtuins SIRT1, SIRT2, and SIRT3. Current data indicates a

lack of significant inhibitory activity against SIRT4, SIRT5, SIRT6, and SIRT7 at concentrations

up to 100 µM.
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Sirtuin Isoform IC50 Fold Selectivity vs. SIRT1

SIRT1 38 nM[1][2][3] 1

SIRT2 19.6 µM[1][2] ~515

SIRT3 48.7 µM[1][2] ~1281

SIRT4 >100 µM[1][2] >2631

SIRT5 >100 µM >2631

SIRT6 >100 µM >2631

SIRT7 >100 µM[1][2] >2631

Note: The fold selectivity is calculated as the ratio of the IC50 for the specified sirtuin to the

IC50 for SIRT1.

The data clearly demonstrates that Selisistat (EX-527) is a highly potent inhibitor of SIRT1, with

over 500-fold selectivity against SIRT2 and over 1200-fold selectivity against SIRT3.[1][2] This

high degree of selectivity makes it a valuable tool for investigating the specific roles of SIRT1 in

various biological pathways.

Experimental Protocol: In Vitro Sirtuin Deacetylase
Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound

against a sirtuin isoform using a commercially available fluorogenic assay.

Materials:

Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled

to a fluorophore)

NAD+
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and

release the fluorophore)

Test compound (e.g., Selisistat (EX-527)) dissolved in DMSO

Microplate reader capable of fluorescence detection

Procedure:

Prepare a serial dilution of the test compound in assay buffer.

In a microplate, add the assay buffer, the fluorogenic substrate, and NAD+.

Add the test compound dilutions to the appropriate wells. Include a positive control (no

inhibitor) and a negative control (no enzyme).

Initiate the reaction by adding the recombinant sirtuin enzyme to all wells except the negative

control.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the enzymatic reaction by adding the developer solution.

Incubate the plate at room temperature for a further period to allow for the development of

the fluorescent signal.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percentage of inhibition for each concentration of the test compound relative to

the positive control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Sirtuin Inhibition Assay Workflow
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The following diagram illustrates the general workflow for an in vitro sirtuin inhibitor screening

assay.
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Caption: Workflow for an in vitro sirtuin inhibitor screening assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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